molecular formula C14H13N3O3S B2720531 4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-18-5

4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2720531
CAS RN: 898450-18-5
M. Wt: 303.34
InChI Key: XEIYHCFENQLXBI-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to the compound you mentioned, have been designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity .


Synthesis Analysis

An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . A procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields .


Chemical Reactions Analysis

A chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was found to activate target compounds to reactive electrophiles . Activated compounds were assayed by reaction with 4-(4-nitrobenzyl)pyridine (NBP), a model nucleophile of 7-alkylguanine of nucleic acids .

Scientific Research Applications

Biochemical Applications

Derivatives of the compound have been investigated for their biochemical applications, particularly as indicators or reagents in bioactivation and detection processes. For example, derivatives like 4-(4-Nitrobenzyl)pyridine (NBP) have been used as colorimetric indicators for alkylating agents, demonstrating the compound's utility in toxicological screening, detection of chemical warfare agents, and environmental hygiene technology. These applications underscore the compound's relevance in the development of assays and sensors for chemical analysis and safety assessments Provencher & Love, 2015.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the compound and its analogs have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, highlighting their potential in antiviral therapy research. The exploration of these derivatives involves the synthesis and biological evaluation against specific targets, offering insights into designing more effective antiviral agents Mai et al., 1995.

Organic Synthesis and Material Science

The compound's derivatives have been utilized in organic synthesis, showcasing their versatility in forming various heterocyclic structures. These synthetic applications are crucial for developing new materials and molecules with potential utility in different scientific and industrial domains. Such research demonstrates the compound's role in advancing organic chemistry methodologies and creating novel compounds with unique properties Djekou et al., 2006.

Environmental and Corrosion Studies

Investigations into the compound's derivatives have also extended to their use as corrosion inhibitors, particularly in the protection of metals against environmental degradation. This application is significant in industrial processes and maintenance, where the longevity and integrity of metal structures are critical. Studies on pyridopyrimidinone derivatives, for example, have shown these compounds' efficacy in inhibiting corrosion, further demonstrating their practical applications beyond biological systems Abdallah et al., 2018.

properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-14-15-12-3-1-2-11(12)13(16-14)21-8-9-4-6-10(7-5-9)17(19)20/h4-7H,1-3,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIYHCFENQLXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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